molecular formula C17H19ClN2O3 B11140136 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11140136
M. Wt: 334.8 g/mol
InChI Key: PUTPHJQJTHBLSE-UHFFFAOYSA-N
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Description

8-[(5-Chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 5-chloroindole moiety via an acetyl group. This structure combines the conformational rigidity of the spirocyclic system with the pharmacophoric indole scaffold, which is often associated with biological activity in CNS disorders, antimicrobial agents, and enzyme inhibitors .

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C17H19ClN2O3/c18-14-1-2-15-13(11-14)3-6-20(15)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2

InChI Key

PUTPHJQJTHBLSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-dioxa-8-azaspiro[4.5]decane derivatives allows for extensive comparison. Key analogs are analyzed below based on substituents, synthetic routes, and biological relevance:

Structural Modifications on the Indole Ring

  • 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 3B, ) Substituent: Fluorine at the indole’s 5-position instead of chlorine. Synthesized via Buchwald-Hartwig coupling with Pd catalysis, yielding a 69% isolated yield after HCl-mediated deprotection . Application: Evaluated as a p97 ATPase inhibitor in oncology research.
  • 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone () Substituent: Direct ketone linkage (methanone) instead of acetyl, with fluorine at the indole’s 5-position. Impact: Increased rigidity due to the ketone spacer, reducing conformational flexibility. Molecular weight: 304.32 g/mol (vs. 347.80 g/mol for the target compound) .

Variations in the Spirocyclic Core

  • 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane () Substituent: Thiadiazole ring replaces the indole-acetyl group. Used in antimicrobial research due to thiadiazole’s known bioactivity .
  • 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane ()

    • Substituent : Bulky bromobenzyl group.
    • Impact : Increased steric hindrance may limit membrane permeability but improve selectivity for hydrophobic binding pockets. Molecular weight: 312.2 g/mol .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Application/Activity Reference ID
8-[(5-Chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane 5-Chloroindole-acetyl C17H18ClN3O3 347.80 Enzyme inhibition/CNS research N/A
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (3B) 5-Fluoroindole-phenyl C21H19FN2O2 350.39 p97 ATPase inhibition
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Thiadiazole C10H15N3O2S 241.31 Antimicrobial research
Pazinaclone Naphthyridin-2-yl isoindolinone C25H23ClN4O4 490.93 Anxiolytic (GABA modulation)
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Bromobenzyl C14H18BrNO2 312.20 Hydrophobic target binding

Biological Activity

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure and the presence of both chloroindole and dioxane functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is C17_{17}H19_{19}ClN2_2O3_3, with a molar mass of approximately 334.8 g/mol. Its structure features a spirocyclic framework that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the related compound 1,4-dioxa-8-azaspiro[4.5]decane has shown activity against various strains of Mycobacterium, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.25 µg/mL against resistant mycobacterial strains . The chloro group in the indole moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. The presence of the chloroindole moiety in this compound suggests potential interactions with cancer cell signaling pathways. A study on similar indole derivatives reported activities against various cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity .

The biological activity of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may involve several mechanisms:

  • Inhibition of DNA Synthesis : Indole derivatives can interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : The compound's spirocyclic structure may facilitate membrane penetration, leading to cell lysis in bacteria.

Comparative Analysis with Related Compounds

A comparison of various compounds sharing structural similarities reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
5-ChloroindoleIndole core with chlorine substituentAnticancer properties
1,4-Dioxa-spiro[4.5]decaneDioxane ring without indoleAntimicrobial activity
Acetylated indole derivativesVariations in acyl groupsDiverse biological activities
2-Acetamido-thiazole derivativesThiazole ring structureAntimicrobial and anticancer effects

This table illustrates how the unique combination of functional groups in 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may synergistically enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of similar spirocyclic compounds as σ1 receptor ligands. For example, derivatives with high affinity for σ receptors have shown promise as therapeutic agents for neurological disorders . The synthesis methods often involve multi-step organic reactions that allow for precise modifications to enhance biological efficacy.

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